An In-depth Technical Guide to the Chemical and Physical Properties of Trifluoroalanine
An In-depth Technical Guide to the Chemical and Physical Properties of Trifluoroalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of trifluoroalanine, a fluorinated analog of the amino acid alanine (B10760859). Its unique electronic properties, owing to the presence of the trifluoromethyl group, make it a valuable tool in biochemical research and drug discovery. This document details its physicochemical characteristics, spectroscopic profile, synthesis, and biological significance, presenting quantitative data in structured tables and outlining key experimental methodologies.
Chemical and Physical Properties
Trifluoroalanine is a non-proteinogenic amino acid characterized by the substitution of the three protons on the methyl group of alanine with fluorine atoms. This substitution significantly alters its steric and electronic properties, influencing its reactivity and interactions within biological systems.
Physicochemical Data
The key physicochemical properties of 3,3,3-Trifluoro-DL-alanine are summarized in the table below. It is important to distinguish between experimentally determined and computationally predicted values.
| Property | Value | Source | Notes |
| Molecular Formula | C₃H₄F₃NO₂ | --INVALID-LINK--[1] | - |
| Molecular Weight | 143.06 g/mol | --INVALID-LINK--[1] | - |
| Melting Point | 231-234 °C (decomposes) | --INVALID-LINK--[2][3], --INVALID-LINK--[4] | Lit. value. |
| Boiling Point | 227.9 ± 40.0 °C | --INVALID-LINK--[5] | Predicted value. |
| Density | 1.536 ± 0.06 g/cm³ | --INVALID-LINK--[5] | Predicted value. |
| pKa | 0.81 ± 0.10 | --INVALID-LINK--[5] | Predicted value for the carboxylic acid group. |
| Solubility | Slightly soluble in water.[4] | --INVALID-LINK--[4] | Quantitative data in various solvents is limited. For similar small amino acids, solubility in alcohols is generally lower than in water.[6][7] Solubility in DMSO and DMF can be expected for peptide synthesis applications.[8] |
| Appearance | Off-white solid.[4] | --INVALID-LINK--[4] | - |
Chemical Identifiers
| Identifier Type | Value | Source |
| IUPAC Name | 2-amino-3,3,3-trifluoropropanoic acid | --INVALID-LINK--[1] |
| CAS Number | 17463-43-3 (for DL-form) | --INVALID-LINK--[9] |
| SMILES | C(C(=O)O)(C(F)(F)F)N | --INVALID-LINK--[1] |
| InChI | InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9) | --INVALID-LINK--[1] |
| InChIKey | HMJQKIDUCWWIBW-UHFFFAOYSA-N | --INVALID-LINK--[1] |
Experimental Protocols
Synthesis of Racemic 3,3,3-Trifluoroalanine
A facile synthesis of racemic 3,3,3-trifluoroalanine has been reported, and a general workflow is depicted below.[10] A variety of synthetic routes exist, often starting from ethyl trifluoropyruvate.[11] One common method involves the formation of an intermediate, which is then hydrolyzed to yield the final amino acid.
Caption: General workflow for the synthesis of 3,3,3-trifluoroalanine.
Detailed Protocol for Stereoselective Synthesis:
A highly stereoselective synthesis of non-racemic 3,3,3-trifluoroalanine has been described based on the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate.[11]
Materials:
-
Ethyl trifluoropyruvate
-
Chiral iminophosphorane
-
Reducing agent (e.g., 9-BBN or DIBAH)
-
Benzene (freshly distilled)
-
Tetrahydrofuran (THF, freshly distilled)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
DOWEX-50W ion-exchange resin
Procedure:
-
Formation of the Sulfinimine: To a solution of the chiral iminophosphorane in freshly distilled benzene, add ethyl trifluoropyruvate dropwise. The mixture is warmed to approximately 40°C for about 2 hours. The solvent is then evaporated.
-
Reduction: The crude sulfinimine is redissolved in freshly distilled THF and cooled to -70°C. A solution of the reducing agent (e.g., 1.0 M DIBAH in n-hexane) is added dropwise with stirring. The reaction is monitored for completion (typically 15 minutes).
-
Hydrolysis: The crude product from the reduction is redissolved in concentrated HCl and stirred overnight at reflux.
-
Purification: The reaction mixture is diluted with water and washed with diethyl ether. The aqueous phase is then subjected to ion-exchange chromatography using DOWEX-50W to isolate the pure trifluoroalanine.
NMR Spectroscopy
¹H and ¹⁹F NMR Analysis:
NMR spectroscopy is a critical tool for the characterization of trifluoroalanine. Due to the presence of the CF₃ group, both ¹H and ¹⁹F NMR are highly informative.
Sample Preparation:
-
Dissolve a small amount of 3,3,3-trifluoroalanine in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
For quantitative analysis, a known amount of an internal standard can be added.
-
Transfer the solution to an NMR tube.
Instrumental Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[12]
-
¹H NMR:
-
Observe the proton signals, paying close attention to the alpha-proton, which will be coupled to the fluorine atoms.
-
Typical chemical shifts and coupling constants should be recorded.
-
-
¹⁹F NMR:
-
Observe the fluorine signal, which is expected to be a singlet due to the equivalence of the three fluorine atoms.
-
The chemical shift of the CF₃ group is highly sensitive to the electronic environment.[12]
-
Mass Spectrometry
Mass spectrometry is employed to confirm the molecular weight and elemental composition of trifluoroalanine.
Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with the ionization technique (e.g., a mixture of water and acetonitrile (B52724) with a small amount of formic acid for electrospray ionization).[13]
-
For accurate mass measurements, a calibration standard is used.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to obtain accurate mass data.
-
Electrospray ionization (ESI) is a common technique for analyzing amino acids.
Biological Significance and Applications
Trifluoroalanine is a potent inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, making it a valuable tool for studying enzyme mechanisms and a potential lead for drug development.
Mechanism of Enzyme Inhibition
Trifluoroalanine acts as a suicide substrate for enzymes such as alanine racemase and O-acetylserine sulfhydrylase (OASS).[14][15][16][17][18] The generally accepted mechanism involves the formation of a reactive intermediate that covalently modifies the enzyme, leading to irreversible inhibition.
Caption: Mechanism of enzyme inhibition by trifluoroalanine.
This inhibition mechanism has been studied in detail for bacterial enzymes, highlighting the potential of trifluoroalanine derivatives as antimicrobial agents. The inactivation of O-acetylserine sulfhydrylase, an enzyme essential for cysteine biosynthesis in bacteria and plants, presents a promising target for novel antibiotics.[14][15][16][17][18]
Conclusion
3,3,3-Trifluoroalanine is a synthetic amino acid with distinct chemical and physical properties that make it a valuable probe in chemical biology and a lead compound in drug discovery. Its ability to irreversibly inhibit key bacterial enzymes underscores its potential as an antimicrobial agent. Further research into its derivatives and their biological activities is warranted to explore its full therapeutic potential. This guide provides a foundational understanding of its core properties to aid researchers in their scientific endeavors.
References
- 1. 3,3,3-Trifluoroalanine | C3H4F3NO2 | CID 2734920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3,3-Trifluoro- DL -alanine 98 17463-43-3 [sigmaaldrich.com]
- 3. 3,3,3-トリフルオロ-DL-アラニン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3,3,3-TRIFLUORO-DL-ALANINE CAS#: 10065-69-7 [m.chemicalbook.com]
- 5. 3,3,3-Trifluoro-DL-alanine One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. A simple synthesis of 3,3,3-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
